1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride
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Overview
Description
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a trifluoroethanamine moiety, and a hydrochloride salt. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Introduction of Trifluoroethanamine Group: The trifluoroethanamine group can be introduced via nucleophilic substitution reactions, where a suitable trifluoroethylating agent reacts with the biphenyl intermediate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of biphenyl oxides or hydroxyl derivatives.
Reduction: Formation of biphenyl amines or alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine: Lacks the hydrochloride salt, resulting in different solubility and stability properties.
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness: 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its combination of a biphenyl group, trifluoroethanamine moiety, and hydrochloride salt, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on existing literature.
- Chemical Name : this compound
- CAS Number : 2680531-19-3
- Molecular Formula : C14H13ClF3N
- Molecular Weight : 287.71 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and infectious diseases. Below are key findings from recent studies:
Anticancer Activity
-
Mechanism of Action :
- The compound has shown efficacy against several cancer cell lines, including non-small cell lung cancer (A549) and breast cancer (MDA-MB-231) cells. It induces apoptosis through the modulation of apoptotic pathways and inhibition of cell proliferation .
- A study indicated that it significantly reduces cell viability in colorectal adenocarcinoma (HT-29) cells by inducing oxidative stress .
- Case Studies :
Antimicrobial Activity
- Broad-Spectrum Efficacy :
- The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, it showed high potency against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
- The minimal inhibitory concentration (MIC) values were found to be less than 10 µM for several resistant strains .
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Oxidative Stress : It generates reactive oxygen species (ROS), contributing to cellular damage in tumor cells but sparing normal cells at lower concentrations.
Properties
Molecular Formula |
C14H13ClF3N |
---|---|
Molecular Weight |
287.71 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H |
InChI Key |
XLAKIVXDOPLDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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